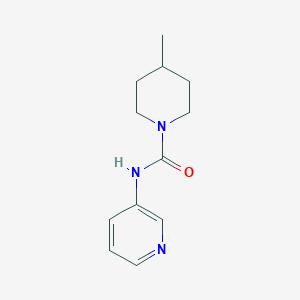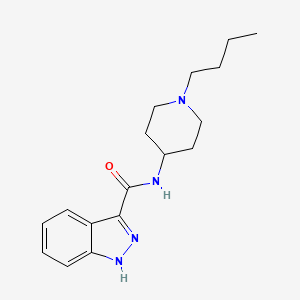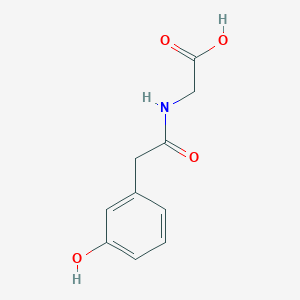
N-(3-Hydroxyphenylacetyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxyphenylacetyl)glycine, commonly known as NHPAG, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NHPAG is a derivative of glycine, an amino acid that plays an essential role in the human body. The compound has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of NHPAG is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which can damage neurons and lead to neurodegeneration. NHPAG also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell death, further contributing to its neuroprotective effects.
Biochemical and Physiological Effects:
NHPAG has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting apoptosis, and improving mitochondrial function. The compound has also been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are essential for proper brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NHPAG in lab experiments is its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using NHPAG is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving NHPAG. One area of interest is the potential use of NHPAG in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of NHPAG and to identify potential drug targets for the development of novel therapeutics. Finally, there is a need for clinical trials to evaluate the safety and efficacy of NHPAG in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
N-(3-Hydroxyphenylacetyl)glycine is a compound that has shown significant potential for the treatment of various neurological disorders. The compound possesses neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for therapeutic development. Further research is needed to fully understand the mechanism of action of NHPAG and to evaluate its safety and efficacy in humans. However, the current evidence suggests that NHPAG could be a valuable addition to the arsenal of drugs used to treat neurological disorders.
Métodos De Síntesis
NHPAG can be synthesized through a multistep process involving the reaction between 3-hydroxyphenylacetic acid and glycine. The reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which results in the formation of NHPAG. The synthesis of NHPAG has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
NHPAG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation, which are key factors in the development of these disorders. NHPAG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[[2-(3-hydroxyphenyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-7(4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBGKNQHLRGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3-Hydroxyphenyl)acetyl]amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
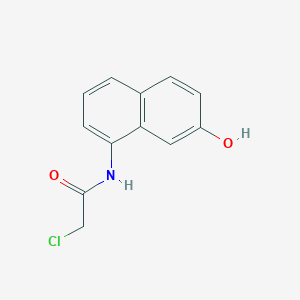
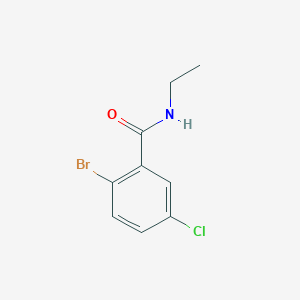
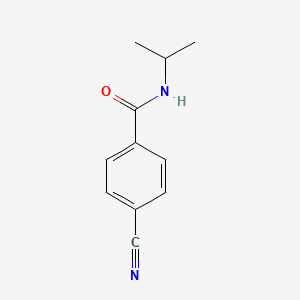
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)



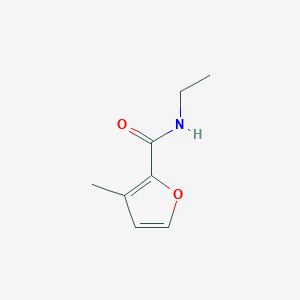
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)
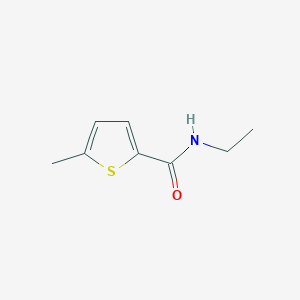
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
